Glutamic acid with 2-Amino-1,2-diphenylethanol
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound formed by the interaction of glutamic acid and 2-amino-1,2-diphenylethanol is systematically named according to IUPAC conventions. Glutamic acid, a dicarboxylic amino acid, is designated as (2S)-2-aminopentanedioic acid , reflecting its five-carbon chain with amino and carboxyl groups at the second carbon. The second component, 2-amino-1,2-diphenylethanol, derives its name from its ethane backbone substituted with hydroxyl, amino, and two phenyl groups at positions 1 and 2, yielding 2-amino-1,2-diphenylethanol .
When combined, the nomenclature depends on the bonding mode. If linked via an ionic or coordination interaction, the name retains both components: glutamic acid with 2-amino-1,2-diphenylethanol . A structural representation (Figure 1) would show glutamic acid’s carboxyl groups adjacent to the amino and hydroxyl functionalities of the diphenylethanol moiety. The phenyl groups introduce steric bulk, influencing the molecule’s three-dimensional conformation.
CAS Registry Number and Molecular Formula Analysis
The compound is assigned the CAS Registry Number 102009-18-7 , uniquely identifying it in chemical databases. Its molecular formula, C₁₉H₂₄N₂O₅ , integrates the formulae of glutamic acid (C₅H₉NO₄) and 2-amino-1,2-diphenylethanol (C₁₄H₁₅NO), accounting for a combined molecular weight of 360.4 g/mol .
Table 1: Molecular Formula Breakdown
| Component | Formula | Contribution to Combined Formula |
|---|---|---|
| Glutamic acid | C₅H₉NO₄ | C₅H₉NO₄ |
| 2-Amino-1,2-diphenylethanol | C₁₄H₁₅NO | C₁₄H₁₅NO |
| Combined | C₁₉H₂₄N₂O₅ | C₅+14=19; H₉+15=24; N1+1=2; O₄+1=5 |
The formula confirms the stoichiometric fusion of both components, likely through non-covalent interactions or salt formation.
Stereochemical Configuration and Isomeric Forms
Stereochemistry plays a critical role in this compound. Glutamic acid’s chiral center at C2 adopts an (S)-configuration , while 2-amino-1,2-diphenylethanol contains two stereocenters (C1 and C2), yielding four possible stereoisomers: (1R,2R) , (1R,2S) , (1S,2R) , and (1S,2S) . The (1S,2R) and (1R,2S) enantiomers are erythro diastereomers, differing in spatial arrangement.
Table 2: Stereoisomers of 2-Amino-1,2-Diphenylethanol
| Stereoisomer | Specific Rotation ([α]D) | Configuration |
|---|---|---|
| (1S,2R)-(+)-form | +6.0° to +10.0° (EtOH) | Erythro |
| (1R,2S)-(−)-form | -6.0° to -9.0° (EtOH) | Erythro |
| (1R,2R)- and (1S,2S)-forms | Not reported | Threo |
When combined with glutamic acid, the stereochemical complexity multiplies, potentially generating eight diastereomers. X-ray crystallography of analogous compounds reveals that the (1S,2R) configuration preferentially forms stable hydrogen-bonded networks with carboxylate groups.
Historical Development of Naming Conventions
The naming of this compound reflects broader trends in organic nomenclature. Before IUPAC standardization (post-1919), components like glutamic acid were named descriptively (e.g., "α-aminoglutaric acid"). The diphenylethanol component initially lacked stereochemical descriptors, referred to simply as "sym-diphenylethanolamine".
IUPAC’s 1974 guidelines introduced rules for fused systems and stereodescriptors, enabling precise naming of chiral centers and substituents. For example, the transition from "erythro-2-amino-1,2-diphenylethanol" to (1S,2R)-2-amino-1,2-diphenylethanol exemplifies the shift toward configurational specificity. Modern databases now prioritize these systematic names, though older literature may use obsolete terms like "β-amino-α-phenylbenzeneethanol".
Properties
IUPAC Name |
2-amino-1,2-diphenylethanol;(2S)-2-aminopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.C5H9NO4/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;6-3(5(9)10)1-2-4(7)8/h1-10,13-14,16H,15H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTHHMYHDLHDKW-HVDRVSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669950 | |
| Record name | L-Glutamic acid--2-amino-1,2-diphenylethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102009-18-7 | |
| Record name | L-Glutamic acid--2-amino-1,2-diphenylethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multienzyme Pathways from L-Phenylalanine
The enantioselective synthesis of 2-amino-1,2-diphenylethanol derivatives has been achieved through multienzyme cascades starting from L-phenylalanine. A landmark study demonstrated a two-pot sequential four-step process to convert L-phenylalanine into enantiopure 1,2-amino alcohols.
Key Steps and Conditions
-
Deamination : L-Phenylalanine is deaminated to cinnamic acid using a tyrosine ammonia lyase (TAL) from Rhodobacter sphaeroides (20 mg/mL lyophilized cells, pH 9, 30°C, 24 h), achieving >99% conversion.
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Decarboxylation : Cinnamic acid is decarboxylated to styrene via a phenolic acid decarboxylase (PAD) in a phosphate buffer (pH 6.5–7, 30°C, 24 h).
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Epoxidation : Styrene undergoes enantioselective epoxidation using a styrene monooxygenase (SMO) and flavin reductase, yielding (R)- or (S)-styrene oxide with >99% enantiomeric excess (ee).
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Hydrolysis : Epoxide hydrolysis by an epoxide hydrolase produces (R)- or (S)-1-phenylethane-1,2-diol (75% isolated yield, >99% ee).
Conversion to 2-Amino-1,2-Diphenylethanol
The diol intermediate is oxidized to 2-hydroxyacetophenone using an alcohol dehydrogenase (ADH) and subsequently aminated via an ω-transaminase (ωTA) to yield enantiopure 2-phenylglycinol (81% yield, >99.4% ee).
Table 1: Enzymatic Synthesis Performance
| Step | Enzyme Used | Yield (%) | ee (%) |
|---|---|---|---|
| Deamination | TAL | >99 | - |
| Epoxidation | SMO + Reductase | 75 | >99 |
| Transamination | ωTA + ADH | 81 | >99.4 |
Chemical Synthesis Approaches
Chiral Resolution of Racemic Mixtures
2-Amino-1,2-diphenylethanol can be synthesized via resolution of racemic mixtures using chiral auxiliaries. For example, diastereomeric salt formation with L-glutamic acid has been reported to isolate the (1R,2R)-enantiomer.
Procedure Overview
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Racemic Synthesis : Condensation of benzaldehyde with nitromethane, followed by reduction, yields racemic 2-amino-1,2-diphenylethanol.
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Salt Formation : The racemic mixture is treated with L-glutamic acid in ethanol, preferentially crystallizing the (1R,2R)-enantiomer complex (melting point: 116–117°C).
Table 2: Physicochemical Properties of Intermediate
Combination of Glutamic Acid and 2-Amino-1,2-Diphenylethanol
Co-Crystallization Strategy
The final compound is typically formed via co-crystallization of glutamic acid and 2-amino-1,2-diphenylethanol in a 1:1 molar ratio.
Optimized Protocol
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Dissolution : Equimolar amounts of glutamic acid and the amino alcohol are dissolved in warm ethanol (50–60°C).
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pH Adjustment : The solution is neutralized to pH 7–8 using ammonia, promoting salt formation.
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Crystallization : Slow cooling to 4°C yields crystalline product, which is filtered and dried under vacuum (92% purity, >99.9% ee).
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
Glutamic acid with 2-Amino-1,2-diphenylethanol undergoes various chemical reactions, including:
Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate, an important intermediate in the citric acid cycle.
Substitution: Both glutamic acid and 2-Amino-1,2-diphenylethanol can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, bromine for halogenation, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include α-ketoglutarate from the oxidation of glutamic acid and various chiral alcohols from the reduction of 2-Amino-1,2-diphenylethanol .
Scientific Research Applications
Applications in Organic Synthesis
- Chiral Auxiliary in Asymmetric Synthesis
- Synthesis of Pharmaceutical Compounds
- Catalytic Applications
Case Study 1: Chiral Selectors for HPLC
A study demonstrated the immobilization of 2-amino-1,2-diphenylethanol on aminated silica gel to create chiral selectors for high-performance liquid chromatography (HPLC). This method improved the separation of enantiomers significantly, showcasing its potential in analytical chemistry .
Case Study 2: Neuropharmacological Research
Research into the neuropharmacological properties of glutamic acid derivatives has shown that compounds synthesized from glutamic acid and 2-amino-1,2-diphenylethanol exhibit NMDA receptor affinities. These compounds could potentially lead to new treatments for neurological disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of glutamic acid involves its role as an excitatory neurotransmitter in the central nervous system, where it activates ionotropic and metabotropic glutamate receptors . 2-Amino-1,2-diphenylethanol acts as a chiral auxiliary in chemical reactions, influencing the stereochemistry of the products formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Aminobutanol
- Chiral Resolution: 2-Aminobutanol shows lower efficiency in resolving carboxylic acids due to weaker hydrogen-bonding networks and CH/π interactions. For example, 2-amino-1,2-diphenylethanol achieves >90% enantiomeric excess (ee) in resolving 3-hydroxycarboxylic acids, whereas 2-aminobutanol requires additional optimization .
- Thermodynamic Parameters: Binding with β-cyclodextrin yields ΔG values of −9.35 kJ/mol for 2-amino-1,2-diphenylethanol vs. −10.11 kJ/mol for 2-aminobutanol, indicating differential host-guest complex stability .
Cinchonidine
- Resolution Efficiency: Cinchonidine and 2-amino-1,2-diphenylethanol are complementary resolving agents. For racemic 3-hydroxy-4-phenylbutanoic acid, cinchonidine achieves 85% ee, while 2-amino-1,2-diphenylethanol attains 92% ee due to enhanced CH/π interactions in diastereomeric salts .
- Catalytic Applications: In asymmetric transfer hydrogenation (ATH) of ketones, Ru complexes with 2-amino-1,2-diphenylethanol ligands exhibit higher stereoselectivity (up to 98% ee) compared to cinchonidine-derived catalysts (75–85% ee) .
2-Phenylglycinol
- Fluorescence Sensing: 2-Phenylglycinol shows weaker enantioselective fluorescence quenching with BINAM derivatives (ΔI = 15%) compared to 2-amino-1,2-diphenylethanol (ΔI = 40%), attributed to its smaller steric bulk and reduced π-stacking capability .
- Synthesis Scalability: 2-Amino-1,2-diphenylethanol’s gram-scale synthesis is more cost-effective (<5% yield loss at scale) than 2-phenylglycinol, which often requires multi-step protection/deprotection .
Key Research Findings
Enantioseparation Performance
Catalytic Activity in Asymmetric Hydrogenation
Thermodynamic Parameters with β-Cyclodextrin
| Compound | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
|---|---|---|---|---|
| (1R,2S)-2-Amino-1,2-diphenylethanol | −9.35 | −10.11 | +0.65 | |
| N-Acetyl-D-tyrosine | −11.48 | −15.77 | −3.92 | |
| (R)-Benzyl glycidyl ether | −13.45 | −9.58 | +4.22 |
Critical Analysis of Contradictory Evidence
- Steric Effects in Catalysis: notes that η⁶-hexamethylbenzene ligands with 2-amino-1,2-diphenylethanol reduce catalytic activity by 10-fold compared to p-cymene ligands, contradicting the general trend of aromatic ligands enhancing reactivity. This highlights substrate-ligand specificity .
- Absolute Configuration Assignments: ECD and VCD methods for (1S,2R)-2-amino-1,2-diphenylethanol initially showed discrepancies in confidence levels (100% vs. 95%), later resolved via combined spectroscopic and computational validation .
Biological Activity
Glutamic acid (Glu) is a non-essential amino acid that plays a crucial role in cellular metabolism and neurotransmission. The compound 2-Amino-1,2-diphenylethanol (ADPE) is a chiral amino alcohol known for its diverse biological activities, particularly in the pharmaceutical field. The combination of Glu with ADPE has garnered interest due to the potential enhancement of biological activities through synergistic effects. This article explores the biological activities of this compound combination, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural representation of Glutamic acid and 2-Amino-1,2-diphenylethanol is as follows:
- Glutamic Acid :
- 2-Amino-1,2-diphenylethanol :
Biological Activity Overview
The biological activities of Glutamic acid with 2-Amino-1,2-diphenylethanol can be categorized into several key areas:
-
Neuroprotective Effects :
- Studies indicate that Glu is a critical neurotransmitter involved in synaptic plasticity and cognitive functions. Its interaction with ADPE may enhance neuroprotective properties against oxidative stress.
- A study demonstrated that ADPE exhibits protective effects on neuronal cells against oxidative damage, potentially through modulation of glutamate receptors .
-
Antioxidant Properties :
- The combination has shown significant antioxidant activity, reducing reactive oxygen species (ROS) levels in various cellular models.
- Research indicates that ADPE can scavenge free radicals and enhance the antioxidant defense mechanisms when combined with Glu.
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound has antibacterial properties. For instance, it has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.
- The synergistic effect of Glu and ADPE was noted to improve the antibacterial efficacy compared to individual components .
-
Pharmacological Applications :
- The combination is being explored for its potential use in treating neurodegenerative diseases due to its neuroprotective and antioxidant properties.
- In pharmacological studies, compounds similar to ADPE have been utilized as chiral auxiliaries in asymmetric synthesis, enhancing drug development processes .
Neuroprotective Study
A study involving HT-22 hippocampal neuronal cells assessed the cytotoxic effects of oxidative stress induced by hydrogen peroxide (H₂O₂). The results showed that cells treated with Glu and ADPE exhibited significantly reduced cell death compared to untreated controls, suggesting a protective synergy between the two compounds .
Antimicrobial Efficacy
In a recent investigation, the antibacterial activity of Glu combined with ADPE was assessed against common foodborne pathogens. The results indicated a notable decrease in bacterial counts when treated with the compound combination, highlighting its potential application in food preservation and safety .
Data Table: Summary of Biological Activities
Q & A
Q. What is the immunological role of glutamic acid derivatives in adjuvant complexes like PGA/Alum?
γ-PGA in PGA/Alum complexes enhances antigen delivery to lymph nodes by forming stable nanoparticles that protect antigens from degradation. This promotes dendritic cell (DC) uptake and migration via CCR7 chemokine receptor upregulation, critical for initiating adaptive immunity . The carboxyl groups in γ-PGA facilitate electrostatic interactions with alum, improving antigen retention at injection sites and sustained release .
Q. How do researchers validate the efficacy of PGA/Alum in preclinical models?
Key methodologies include:
- Antigen-specific antibody titers : ELISA quantifies IgG subtypes (e.g., IgG1, IgG2b) to assess Th1/Th2 bias .
- Cytotoxic T lymphocyte (CTL) activity : ELISPOT measures IFN-γ-secreting cells after stimulating splenocytes with antigenic peptides (e.g., OVA257–264) .
- Antibody-dependent cellular cytotoxicity (ADCC) : Lactate dehydrogenase (LDH) release assays using NK cells and antigen-coated target cells .
Q. What experimental models are used to study cross-protective immunity with PGA/Alum?
Mice immunized with PGA/Alum-adjuvanted pH1N1 vaccine are challenged with heterologous viruses (e.g., H3N2). Protection is evaluated via:
- Viral clearance : Lung viral titers measured by plaque assay post-challenge .
- Cross-reactive ADCC/CTL : Sera or splenocytes from immunized mice are tested against heterologous viral strains .
Advanced Research Questions
Q. How do batch-to-batch variations in peptide synthesis impact immunological assays with PGA/Alum complexes?
Variations in peptide content, impurities, or solubility (common in research-grade batches) may alter antigen loading efficiency or DC activation. Mitigation strategies include:
- Peptide content analysis : Quantify via amino acid analysis or UV-spectroscopy to standardize dosing .
- Solubility profiling : Pre-test peptides in buffers (e.g., PBS with 10% glycerol) to ensure compatibility with γ-PGA/Alum formulation .
Q. What methodologies resolve contradictions in ADCC vs. neutralizing antibody contributions to cross-protection?
- HA stalk-specific antibody depletion : Immunodepletion assays isolate ADCC-mediating antibodies targeting conserved HA regions, distinct from neutralizing epitopes .
- Adoptive transfer studies : Transferring purified IgG or T cells from immunized mice to naïve hosts clarifies humoral vs. cell-mediated protection .
Q. How do chemokine dynamics and DC migration patterns correlate with PGA/Alum's adjuvant efficacy?
- In vivo imaging : Fluorescently labeled antigens track migration to lymph nodes using IVIS systems .
- Chemokine profiling : Multiplex ELISA quantifies CCL19/CCL21 (CCR7 ligands) in injection sites and lymph nodes .
- Flow cytometry : DC surface markers (CD80, CD86, MHC-II) confirm activation status post-PGA/Alum exposure .
Q. What analytical techniques confirm the structural integrity of PGA/Alum complexes?
- FT-IR spectroscopy : Identifies Al–O–C bonds between alum and γ-PGA carboxyl groups .
- FE-TEM : Visualizes nanoparticle size (50–200 nm) and homogeneity .
- Dynamic light scattering (DLS) : Monitors colloidal stability under physiological conditions .
Notes for Methodological Rigor
- Contradiction management : Conflicting data on ADCC vs. neutralizing antibodies require combinatorial assays (e.g., HA stalk depletion + viral challenge) .
- Ethical compliance : Animal studies must adhere to IACUC guidelines, with sample sizes justified by power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
